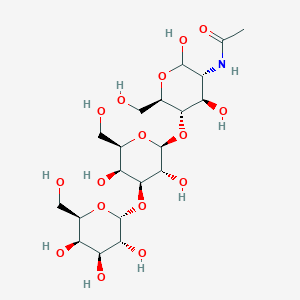

alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc

Description

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11+,12-,13+,14-,15-,16-,17+,18?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNISLDGFPWIBDF-MPRBLYSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc , commonly referred to as the Galα(1,3)Galβ(1,4)GlcNAc epitope, is a complex carbohydrate with significant biological implications. This epitope is particularly notable for its immunogenic properties and its role in various biological processes, including pathogen recognition and immune responses.

Structural Characteristics

The structure of Galα(1,3)Galβ(1,4)GlcNAc consists of a galactose (Gal) linked to another galactose via an alpha-1,3 bond and further connected to N-acetylglucosamine (GlcNAc) through a beta-1,4 linkage. This unique arrangement contributes to its biological activity, particularly in immunological contexts.

Immunogenicity

Research indicates that the Galα(1,3)Galβ(1,4)GlcNAc epitope elicits strong immune responses. In studies involving C57Bl/6 α1,3-galactosyltransferase-knockout mice, immunization with Galα(1,3)Galβ(1,4)GlcNAc conjugated to bovine serum albumin (BSA) resulted in a significant increase in anti-α-Gal antibodies. Specifically, post-immunization sera showed a 22-fold increase in antibody levels compared to pre-immunization levels, highlighting the epitope's potential as an immunogen .

Interaction with Pathogens

The presence of this glycan structure on the surface of pathogens has been shown to influence their interactions with host cells. For instance, some studies have explored the role of similar glycan structures in mediating viral infections and bacterial adherence. The ability of pathogens to recognize and bind to these glycan epitopes can determine their infectivity and virulence.

Role in Disease

The immunogenic properties of Galα(1,3)Galβ(1,4)GlcNAc have implications in various diseases. Notably, it has been implicated in the immune response to Trypanosoma cruzi , the causative agent of Chagas disease. The parasite's surface is covered with glycoconjugates that include this epitope, which can provoke an immune response that may lead to tissue damage and chronic disease states .

Case Study: Chagas Disease

In a study examining the immune response to Chagas disease, researchers found that the presence of Galα(1,3)Galβ(1,4)GlcNAc on T. cruzi significantly influenced the host's antibody production. Mice lacking the α-galactosyltransferase enzyme exhibited heightened antibody responses against this epitope when challenged with T. cruzi .

Table: Summary of Biological Activities

Scientific Research Applications

Glycobiology and Cell Recognition

Role in Cell Signaling:

Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc serves as a critical component in cell signaling pathways. It is involved in the recognition processes between cells and pathogens, influencing immune responses. For instance, the structure has been shown to interact with bacterial exotoxins, which can modulate host immune responses . This interaction highlights its potential as a target for therapeutic interventions in infections.

Glycan Microarray Studies:

Recent advancements in glycan microarray technology have enabled researchers to study the binding affinities of various lectins to this trisaccharide. These studies have revealed that alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc can serve as a ligand for specific receptors on immune cells, thereby influencing their activation and function .

Immunology and Vaccine Development

Vaccine Adjuvants:

The trisaccharide's immunogenic properties make it a candidate for use as an adjuvant in vaccine formulations. Its ability to elicit strong antibody responses can enhance the efficacy of vaccines, particularly those targeting infectious diseases . Studies have shown that incorporating this compound into vaccine formulations can improve the overall immune response in animal models.

Anti-Gal Antibodies:

In humans, naturally occurring anti-Gal antibodies target the alpha-galactosyl epitope (Galα(1,3)Gal), which is structurally related to alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc. Understanding this relationship is crucial for developing strategies to mitigate hyperacute rejection in xenotransplantation, where such antibodies can lead to organ failure .

Therapeutic Applications

Oligosaccharide-Based Therapeutics:

The synthesis of oligosaccharides like alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc has opened avenues for developing novel therapeutics. For instance, its derivatives are being explored as potential treatments for conditions characterized by aberrant glycosylation patterns, such as certain cancers and genetic disorders .

Drug Delivery Systems:

Research indicates that glycosylated compounds can enhance drug delivery efficiency by improving the solubility and stability of therapeutic agents. The incorporation of alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc into drug formulations may facilitate targeted delivery mechanisms, especially in cancer therapy where tumor-specific glycans are exploited for selective targeting .

Synthesis and Analytical Techniques

Enzymatic Synthesis:

The compound can be synthesized using various enzymatic methods that involve transglycosylation reactions. For example, β-galactosidase from porcine testes has been employed to facilitate regioselective transglycosylation reactions that yield alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc efficiently . This method allows for the production of high-purity oligosaccharides suitable for research and therapeutic applications.

Analytical Characterization:

Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize the structural features of alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc. These analytical methods provide insights into the compound's conformation and interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The trisaccharide’s structural analogs differ in glycosidic linkages, substituents, or additional residues. Key examples include:

Thermodynamic and Kinetic Data

- Binding Affinity : The α-D-Gal-(1→3)-β-D-Gal-(1→4)-D-GlcNAc epitope binds anti-Gal antibodies with Kd ~10⁻⁷ M, whereas sialylated analogs show weaker interactions (Kd ~10⁻⁵ M) due to steric hindrance .

- Enzymatic Specificity : α1,3GalT exhibits higher activity toward GlcNAc-terminated acceptors (kcat/Km = 2.4 × 10³ M⁻¹s⁻¹) compared to glucose-terminated substrates (kcat/Km = 1.1 × 10³ M⁻¹s⁻¹) .

Preparation Methods

Protecting Group Strategies and Building Block Preparation

Acyl and silyl protecting groups dominate chemical syntheses due to their stability and selective removal profiles. In one approach, the terminal Galα(1→3)Galβ disaccharide was synthesized using a 4,6-di-tert-butylsilyl-protected galactosyl donor to ensure α-selectivity during glycosylation. This donor, when activated with boron trifluoride etherate (BF₃·Et₂O) at elevated temperatures (0°C to room temperature), facilitated the formation of the β(1→4) linkage between Gal and GlcNAc with an 83% yield. The allyl glycoside at the non-reducing end of GlcNAc enabled subsequent thiol-ene conjugation to carrier proteins, a critical step for vaccine development.

Glycosylation Techniques and Stereochemical Control

The use of trichloroacetimidate donors has proven effective for constructing β-linkages. For instance, Schmidt’s trichloroacetimidate method was employed to synthesize the Galβ(1→4)GlcNAcα disaccharide, followed by radical thiol-ene addition to introduce a mercaptopropyl linker. The α(1→3) linkage was achieved using a galactosyl donor with a participating C-2 acyl group, ensuring stereoselectivity via neighboring group participation. This stepwise approach, spanning 12 synthetic steps, highlights the balance between yield (70% overall) and functionalization versatility.

Challenges in Chemical Synthesis

Despite advancements, chemical synthesis faces hurdles such as low yields in stereoselective steps and cumbersome protection-deprotection sequences. For example, the radical addition of acetylthiol to the allyl glycoside required meticulous optimization to avoid side reactions. Additionally, the synthesis of orthogonal protecting groups for branched oligosaccharides remains a persistent challenge.

Chemoenzymatic Synthesis of α-D-Gal-(1→3)-β-D-Gal-(1→4)-D-GlcNAc

Enzymatic methods exploit the specificity of glycosyltransferases to streamline synthesis, often bypassing complex protecting group strategies. The α-D-Gal-(1→3)-β-D-Gal-(1→4)-D-GlcNAc trisaccharide has been efficiently synthesized using recombinant α1,3-galactosyltransferase (α1,3GalT) and galactose 4-epimerase (GalE).

Enzyme Selection and Substrate Engineering

The chemoenzymatic route begins with the preparation of N-acetyllactosamine (Galβ(1→4)GlcNAc), which serves as the acceptor for α1,3GalT. UDP-galactose, the donor substrate, was generated in situ from UDP-glucose using GalE, significantly reducing costs. This two-step enzymatic process—epimerization followed by galactosylation—yielded the trisaccharide with >90% conversion efficiency when optimized with ethylene glycol-functionalized linkers.

Advantages of Modular Enzymatic Assembly

A key advantage of this approach is the ability to incorporate non-natural linkers, such as squaric acid esters, for downstream bioconjugation. Furthermore, the use of GalE eliminated the need for expensive UDP-galactose, making the process economically viable for large-scale production. Recent innovations have also explored bacterial glycosyltransferases, such as Helicobacter pylori β4GalT, which tolerate modified UDP-sugar donors, enabling site-specific sulfation or functionalization.

Limitations and Optimization Considerations

Enzymatic methods are constrained by substrate specificity and enzyme availability. For instance, α1,3GalT exhibits strict regioselectivity, limiting its application to specific acceptor structures. Moreover, the instability of UDP-sugar donors in aqueous solutions necessitates careful reaction condition control, often requiring excess cofactors like Mn²⁺ or Mg²⁺.

Comparative Analysis of Synthesis Methods

The choice between chemical and chemoenzymatic synthesis hinges on the intended application. Chemical methods excel in producing tailor-made derivatives for structural studies, while enzymatic approaches offer rapid, high-yield routes for biological applications.

Q & A

Basic Research Questions

Q. How is the glycosidic linkage configuration of alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc experimentally confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining linkage configuration. For example, 1D H and 2D H-C HSQC spectra can resolve anomeric proton signals (4.5–5.5 ppm for α-linkages; 4.2–4.5 ppm for β-linkages). Coupling constants () further differentiate α (3–4 Hz) and β (7–8 Hz) configurations. X-ray crystallography may supplement structural validation for crystalline derivatives .

Q. What enzymatic strategies are employed in synthesizing alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc?

- Methodological Answer : Chemoenzymatic synthesis combines glycosyltransferases (e.g., β1,4-galactosyltransferase for Gal→GlcNAc linkages) with chemically activated donors (e.g., UDP-Gal). For α1,3 linkages, engineered fucosyltransferases or galactosyltransferases (e.g., GH29 family mutants) are used under optimized pH (6.5–7.5) and temperature (37°C) conditions. Post-synthesis, purification via size-exclusion chromatography ensures product homogeneity .

Q. How is mass spectrometry utilized to detect and quantify this trisaccharide in biological samples?

- Methodological Answer : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI)-MS in negative ion mode detects [M-H] ions. Fragmentation patterns (e.g., cross-ring cleavages) confirm linkage positions. Quantification employs isotope-labeled internal standards (e.g., C-labeled analogs) and calibration curves with ≤5% error margins .

Advanced Research Questions

Q. How can surface plasmon resonance (SPR) be designed to study lectin interactions with alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc?

- Methodological Answer : Immobilize the trisaccharide on a CM5 sensor chip via amine coupling (EDC/NHS chemistry). Inject lectins (e.g., PNA or ABA) at varying concentrations (0.1–100 µM) in HBS-EP buffer (10 mM HEPES, pH 7.4). Analyze association/dissociation rates using a Biacore T200 system. Control for non-specific binding with reference flow cells. Data fitting with a 1:1 Langmuir model calculates values .

Q. What computational approaches resolve conformational dynamics of the glycosidic linkages in this trisaccharide?

- Methodological Answer : Molecular Dynamics (MD) simulations (e.g., GROMACS) with the GLYCAM06 force field model glycosidic torsion angles (Φ/Ψ) over 100 ns trajectories. Free energy landscapes (FELs) identify stable conformers. Quantum mechanics (QM) calculations (e.g., DFT at B3LYP/6-31G* level) validate exo-anomeric effects. Cross-validate with NMR NOE data .

Q. How do researchers address contradictory data in binding affinity studies between SPR and hemagglutination assays?

- Methodological Answer : Discrepancies arise from avidity effects (multivalent interactions in hemagglutination vs. monovalent SPR). Normalize SPR data using valence correction factors. Validate with isothermal titration calorimetry (ITC) for thermodynamic consistency. For example, ABA lectin shows stronger binding in SPR ( = 10 nM) than hemagglutination (IC = 50 nM) due to clustering effects .

Q. What strategies optimize transfucosylation efficiency for synthesizing branched derivatives of this trisaccharide?

- Methodological Answer : Mutagenesis of α-L-fucosidases (e.g., AlfB from Lactobacillus casei) enhances donor substrate promiscuity. Key mutations (e.g., E274A) increase k/K by 5-fold. Use equimolar donor (e.g., 20 mM pNP-α-L-Fuc) and acceptor (D-GlcNAc) in 20 mM phosphate buffer (pH 6.0). Monitor reactions via HPLC with a ZIC-HILIC column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.